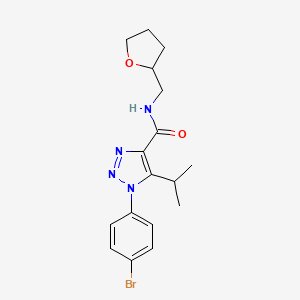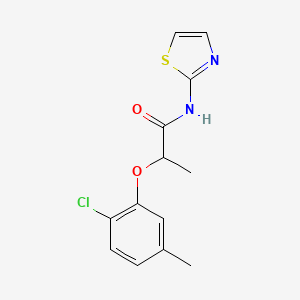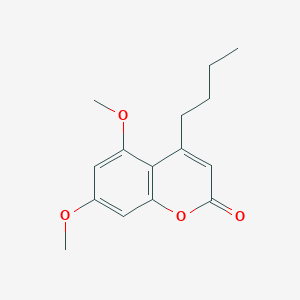![molecular formula C20H21N3O5S2 B4629909 4-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4629909.png)
4-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone
説明
Synthesis Analysis
The synthesis of compounds similar to the target chemical often involves intricate reactions that include the formation of quinolinones and quinoxalinones. For instance, the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones, closely related to our compound, involves creating nonpeptide small molecule inhibitors of caspase-3, showcasing a method that could potentially be applied or adapted for our compound (Kravchenko et al., 2005). Another related synthesis pathway involves the creation of quinolinone derivatives from 2-phenylquinolin-4(1H)-ones, demonstrating the versatility and reactivity of quinolinone structures (Staskun & Es, 1993).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals significant insights into electronic distribution, bond lengths, angles, and overall conformation. The structural description of a new sulfonamide-dihydroquinolinone, for example, was elucidated by X-ray diffraction, NMR, and IR spectroscopy, highlighting the importance of these techniques in understanding the molecular architecture of such compounds (Moreira et al., 2019).
Chemical Reactions and Properties
Chemical reactions and properties of quinolinones and related compounds often involve interactions with nucleophiles, electrophiles, and various reagents. For example, the reaction of quinoxaline derivatives with nucleophilic reagents showcases the reactivity of these molecules towards different chemical entities, leading to a variety of potential reaction pathways and products (Badr et al., 1983).
Physical Properties Analysis
The physical properties of compounds like the one under discussion are crucial for understanding their behavior in different environments and conditions. Although specific data on the physical properties of "4-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone" might not be readily available, studies on related compounds provide valuable information on solubility, melting points, and other physical parameters.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and degradation pathways, are vital for comprehending the compound's applications and safety profile. Research on similar molecules, such as the electrochemical synthesis of sulfonamide derivatives, reveals the compound's potential reactions and transformations under various chemical conditions (Beiginejad & Nematollahi, 2014).
科学的研究の応用
Synthesis and Anticancer Properties
A study focused on the synthesis of quinolinones, including 4-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone variants, highlighted their potential as broad-spectrum synthetic antibiotics and their investigation into anticancer properties. A small library of these compounds demonstrated significant cytotoxic effects in cancer cell lines, indicating a promising direction for anticancer research (Jaskulska et al., 2022).
Reaction with Nucleophilic Reagents
Research on the reactivity of quinoxaline derivatives, including this compound, with nucleophilic reagents has provided valuable insights into chemical synthesis pathways. These reactions are critical for the development of new pharmaceuticals and materials, showcasing the compound's versatility in organic synthesis (Badr et al., 1983).
Structural and Theoretical Studies
A comprehensive study on the crystal structure of a novel sulfonamide-dihydroquinolinone hybrid compound highlighted the importance of combining quinolinones and sulfonamides. This research elucidated the molecular structure, packing, and intermolecular interactions through experimental and theoretical approaches, providing a foundation for future drug development strategies (Moreira et al., 2019).
Modulation of Antibiotic Activity
A study exploring the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, which shares structural similarities with the compound , against multi-resistant bacterial strains and fungi, demonstrated its potential to enhance the effectiveness of existing antibiotics. This research underlines the significance of sulfonamide derivatives in combating antibiotic resistance (Oliveira et al., 2015).
特性
IUPAC Name |
4-[4-methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-29-18-7-6-14(12-15(18)20(25)22-8-10-28-11-9-22)30(26,27)23-13-19(24)21-16-4-2-3-5-17(16)23/h2-7,12H,8-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVWVLLQKBCTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)


![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)
![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)
![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4629873.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4629877.png)
![ethyl [2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4629889.png)
![1-methyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B4629897.png)
![2-{4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4629904.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4629916.png)